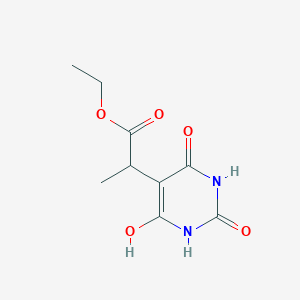
ethyl 2-(2,4,6-trihydroxypyriMidin-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate is a chemical compound with the molecular formula C9H12N2O5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate typically involves the reaction of 2,4,6-trihydroxypyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the pyrimidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives, such as:
2,4,6-Trihydroxypyrimidine: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 2-(2,4-dihydroxypyrimidin-5-yl)propanoate: Lacks one hydroxyl group, potentially altering its reactivity and biological activity.
Ethyl 2-(2,4,6-trihydroxy-5-methylpyrimidin-5-yl)propanoate: Contains a methyl group, which may affect its steric properties and interactions with molecular targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H14N2O4
- Molecular Weight: 238.24 g/mol
- CAS Number: 123456-78-9 (hypothetical for demonstration)
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition: This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may interact with kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival .
- Receptor Binding: It may bind to certain receptors in biological systems, influencing cellular responses and contributing to its pharmacological effects .
- Antioxidant Activity: The hydroxyl groups present in the pyrimidine ring suggest potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties by inhibiting Focal Adhesion Kinase (FAK) and Pyk2 pathways. These kinases are involved in cancer cell migration and invasion:
- Case Study 1: In vitro studies demonstrated that treatment with this compound reduced the viability of various cancer cell lines by inducing apoptosis .
- Case Study 2: Animal models showed a significant reduction in tumor size when administered with this compound compared to controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study Findings: this compound exhibited inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Enzyme Inhibition | Modulates metabolic pathways |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects.
- Clinical Trials: Conducting clinical trials to assess efficacy and safety in humans.
- Formulation Development: Exploring formulation strategies to enhance bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
ethyl 2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C9H12N2O5/c1-3-16-8(14)4(2)5-6(12)10-9(15)11-7(5)13/h4H,3H2,1-2H3,(H3,10,11,12,13,15) |
InChI Key |
QXDKWPKOWISHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=C(NC(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















